molecular formula C29H32F3N7O2 B3324377 Befotertinib CAS No. 1835667-63-4

Befotertinib

Cat. No.: B3324377
CAS No.: 1835667-63-4
M. Wt: 567.6 g/mol
InChI Key: USOCZVZOXKTJTI-UHFFFAOYSA-N
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Description

Befotertinib, also known as Surmana®, is an orally administered, highly selective, third-generation epidermal growth factor receptor tyrosine kinase inhibitor. It is being developed by Betta Pharmaceuticals and InventisBio for the treatment of non-small cell lung cancer. In May 2023, this compound was approved in China for the second-line treatment of patients with locally advanced or metastatic non-small cell lung cancer who have received epidermal growth factor receptor tyrosine kinase inhibitor therapy and have disease progression with positive epidermal growth factor receptor T790M mutation .

Preparation Methods

The synthetic routes and reaction conditions for befotertinib involve several steps. The preparation methods include the use of various reagents and catalysts to achieve the desired chemical structure. Industrial production methods are optimized to ensure high yield and purity of the compound. Specific details on the synthetic routes and reaction conditions are proprietary and may not be publicly available .

Chemical Reactions Analysis

Befotertinib undergoes various types of chemical reactions, including oxidation, reduction, and substitution. Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and catalysts. The major products formed from these reactions are intermediates that lead to the final active pharmaceutical ingredient .

Scientific Research Applications

Befotertinib has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is studied for its unique chemical properties and potential for further modification. In biology, it is used to study the effects of epidermal growth factor receptor inhibition on cell proliferation, migration, and survival. In medicine, this compound is primarily used for the treatment of non-small cell lung cancer, particularly in patients with epidermal growth factor receptor T790M mutation. It is also being investigated for its potential use in combination therapies and as an adjuvant therapy after surgery for early epidermal growth factor receptor-mutant non-small cell lung cancer .

Mechanism of Action

Befotertinib exerts its effects by selectively inhibiting the epidermal growth factor receptor tyrosine kinase. This inhibition prevents the activation of downstream signaling pathways that are involved in cell proliferation, migration, and survival. The molecular targets of this compound include the epidermal growth factor receptor with the T790M mutation, which is a common mechanism of resistance to first- and second-generation epidermal growth factor receptor tyrosine kinase inhibitors .

Comparison with Similar Compounds

Befotertinib is compared with other third-generation epidermal growth factor receptor tyrosine kinase inhibitors, such as osimertinib, aumolertinib, and furmonertinib. These compounds share similar mechanisms of action but differ in their pharmacokinetic properties, efficacy, and safety profiles. This compound has shown promising results in extending progression-free survival and demonstrating intracranial activity, making it a viable alternative in the treatment of epidermal growth factor receptor-mutant advanced non-small cell lung cancer .

References

Properties

IUPAC Name

N-[2-[2-(dimethylamino)ethyl-methylamino]-4-methoxy-5-[[4-[1-(2,2,2-trifluoroethyl)indol-3-yl]pyrimidin-2-yl]amino]phenyl]prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H32F3N7O2/c1-6-27(40)34-22-15-23(26(41-5)16-25(22)38(4)14-13-37(2)3)36-28-33-12-11-21(35-28)20-17-39(18-29(30,31)32)24-10-8-7-9-19(20)24/h6-12,15-17H,1,13-14,18H2,2-5H3,(H,34,40)(H,33,35,36)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USOCZVZOXKTJTI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCN(C)C1=CC(=C(C=C1NC(=O)C=C)NC2=NC=CC(=N2)C3=CN(C4=CC=CC=C43)CC(F)(F)F)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H32F3N7O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

567.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1835667-63-4
Record name Befotertinib [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1835667634
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name BEFOTERTINIB
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0XT2CPR891
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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